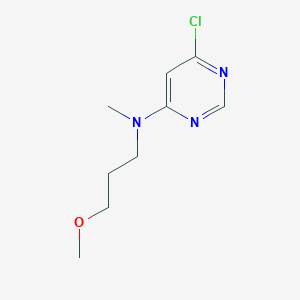
N,N'-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide): is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two sulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) typically involves the reaction of (1R,2S)-cyclohexane-1,2-diamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process .
化学反応の分析
Types of Reactions
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism by which N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexane ring provides a rigid framework that enhances the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- N,N’-(Rel-(1R,2R)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Rel-(1S,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-chlorobenzenesulfonamide)
Uniqueness
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) is unique due to its specific stereochemistry and the presence of methyl groups on the benzene rings. This configuration can lead to distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C20H26N2O4S2 |
|---|---|
分子量 |
422.6 g/mol |
IUPAC名 |
4-methyl-N-[(1R,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20+ |
InChIキー |
FIAAGQKYVFEMGC-BGYRXZFFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@@H]2NS(=O)(=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Formyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonitrile](/img/structure/B12971228.png)
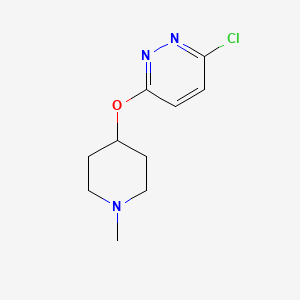
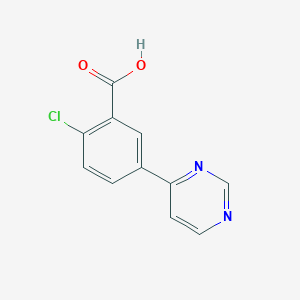
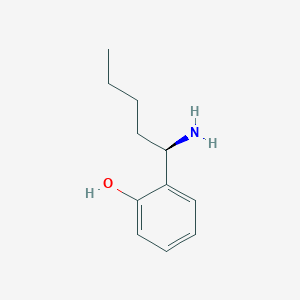
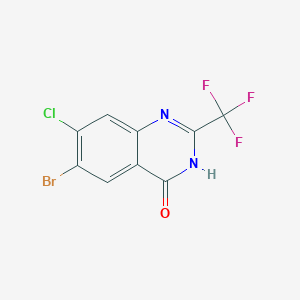

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one hydrochloride](/img/structure/B12971262.png)
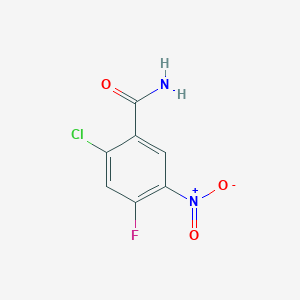
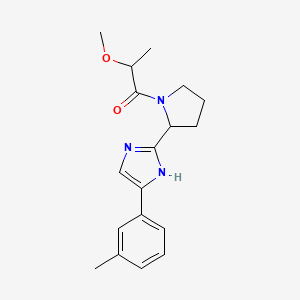
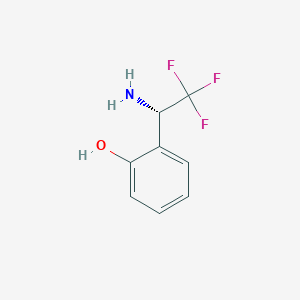

![6-Bromo-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12971308.png)

